Perindoprilat-dcc acylguanidine
Overview
Description
Perindoprilat-dcc acylguanidine is a derivative of perindopril, which is a long-acting, once-daily lipophilic angiotensin-converting enzyme (ACE) inhibitor . It is used in the management of hypertension and heart failure . The active metabolite of perindopril, perindoprilat, acts as a competitive inhibitor of ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
Molecular Structure Analysis
The molecular formula of this compound is C30H48N4O4 . Its average mass is 528.727 Da and its monoisotopic mass is 528.367554 Da .Physical and Chemical Properties Analysis
This compound has a predicted density of 1.33±0.1 g/cm3 and a predicted boiling point of 683.4±65.0 °C .Mechanism of Action
Perindoprilat, the active metabolite of perindopril, acts as a competitive inhibitor of ACE. It prevents the conversion of angiotensin I to angiotensin II, resulting in lower levels of angiotensin II. This, in turn, causes an increase in plasma renin activity and a reduction in aldosterone secretion .
Safety and Hazards
Properties
IUPAC Name |
(2S,3aS,7aS)-1-[(2S)-2-(3-cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48N4O4/c1-3-12-25-28(36)33(23-16-8-5-9-17-23)30(31-22-14-6-4-7-15-22)32(25)20(2)27(35)34-24-18-11-10-13-21(24)19-26(34)29(37)38/h20-26H,3-19H2,1-2H3,(H,37,38)/t20-,21-,24-,25?,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOOVIKYGHHVEX-XEGZBUNDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(=O)N(C(=NC2CCCCC2)N1C(C)C(=O)N3C4CCCCC4CC3C(=O)O)C5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1C(=O)N(C(=NC2CCCCC2)N1[C@@H](C)C(=O)N3[C@H]4CCCC[C@H]4C[C@H]3C(=O)O)C5CCCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353777-64-7 | |
Record name | Perindoprilat-dcc acylguanidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0353777647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PERINDOPRILAT-DCC ACYLGUANIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29N9292UAO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.